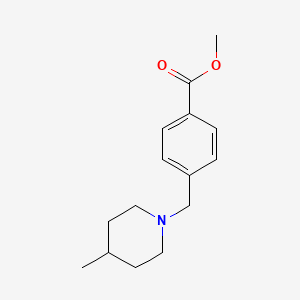

![molecular formula C21H28N4O4 B2463369 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-[(propan-2-ylcarbamoylamino)methyl]benzoate CAS No. 871672-68-3](/img/structure/B2463369.png)

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-[(propan-2-ylcarbamoylamino)methyl]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

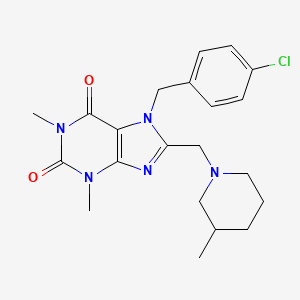

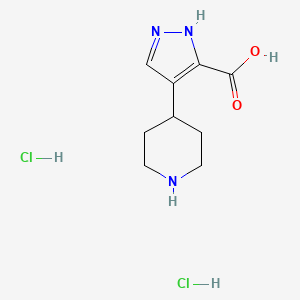

This compound is a complex organic molecule that contains several functional groups, including a cyclohexyl group, an amine group, a carboxylic ester group, and a carbamate group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexyl group would likely adopt a chair conformation, as is common for six-membered rings . The other groups would be arranged around this central structure.Applications De Recherche Scientifique

Synthesis and Transformations for Heterocyclic Systems

Compounds similar to the one are often utilized in the synthesis of multifunctional heterocyclic systems. For example, research on methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs showcases their role as versatile synthons for preparing polysubstituted heterocyclic systems like pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others (Pizzioli et al., 1998). These heterocyclic compounds have numerous applications in pharmaceuticals, agrochemicals, and materials science.

Development of Novel Cyclic Dipeptidyl Ureas

In another study, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas. This process involves Ugi reactions followed by transformations that yield compounds with potential for bioactive applications (Sañudo et al., 2006).

Antioxidant and Anti-inflammatory Activity

Conjugates of amino acids with N-Aroyl-N, N′-Dicyclohexyl Urea have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These molecules, showcasing good antioxidant properties comparable to ascorbic acid, highlight the therapeutic potential of such compounds in medical research (Sahoo et al., 2011).

Multicomponent Synthesis Techniques

Advanced synthesis techniques, such as multicomponent reactions, have been employed to create novel bioactive molecules. An example includes the efficient, eco-friendly ultrasound-promoted synthesis of a series of novel 1,1′-(aryl)bis(2-(cyclohexylamino)-2-oxoethane-1,1-diyl) di(alkanoate and benzoate) derivatives. These compounds are considered useful building blocks for natural products and drugs, demonstrating the importance of innovative synthesis methods in drug discovery (Mamaghani et al., 2013).

Pseudopeptidic Synthesis

The synthesis of pseudopeptidic compounds, such as (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines, through Ugi reactions followed by Staudinger/aza-Wittig cyclization, showcases the compound's utility in generating enantiomerically pure molecules for drug design (Lecinska et al., 2010).

Propriétés

IUPAC Name |

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-[(propan-2-ylcarbamoylamino)methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O4/c1-15(2)24-20(28)23-12-16-6-8-17(9-7-16)19(27)29-13-18(26)25-21(14-22)10-4-3-5-11-21/h6-9,15H,3-5,10-13H2,1-2H3,(H,25,26)(H2,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDQRZHDVGNUQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCC1=CC=C(C=C1)C(=O)OCC(=O)NC2(CCCCC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-[(propan-2-ylcarbamoylamino)methyl]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

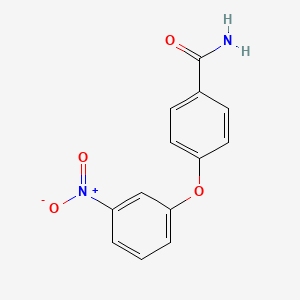

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2463293.png)

![2-[(4-Fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-1-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}ethan-1-one](/img/structure/B2463302.png)